N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a 4-sec-butylphenyl group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 4-sec-butylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sec-butylphenyl)acetamide
- N-(4-sec-butylphenyl)-4-methoxybenzamide
- N-(4-sec-butylphenyl)-4-chlorobenzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-3,4-dimethylbenzamide is unique due to the presence of both the 4-sec-butylphenyl group and the 3,4-dimethyl substitution on the benzamide core. This specific combination of substituents imparts distinct chemical and physical properties, making it suitable for particular applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C19H23NO |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-5-13(2)16-8-10-18(11-9-16)20-19(21)17-7-6-14(3)15(4)12-17/h6-13H,5H2,1-4H3,(H,20,21) |
InChI Key |
AKCDTCFDNBWYFM-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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